2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-5-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2S/c1-10-7-11-8-13(15)17(14(11)16-9-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBBDDLKXGDYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2)I)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185100 | |
| Record name | 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-56-5 | |
| Record name | 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation Protocol
-
Reagents : Phenylsulfonyl chloride, NaH (base), anhydrous THF or DMF.
-
Mechanism : Deprotonation of the pyrrole nitrogen followed by nucleophilic attack on phenylsulfonyl chloride.
Example :
Regioselective Iodination at C2
Iodination at the 2-position is achieved using electrophilic iodinating agents.
N-Iodosuccinimide (NIS) Method
Optimized Procedure :
Alternative Iodination Agents
-
I2/HIO4 : Less efficient (yields ≤60%) due to over-iodination risks.
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Electrophilic I+ Sources : ICl or I2O5 require stringent temperature control.
Comparative Data :
Byproduct Management and Purification
Diiodination Mitigation
Chromatographic Purification
-
Stationary Phase : Silica gel with gradient elution (Hex → EtOAc).
-
Analytical Confirmation : LC-MS (m/z 398.22 [M+H]+), 1H NMR (δ 8.21 ppm, H-3 singlet).
Scalability and Industrial Adaptations
Large-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a palladium catalyst, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution Products: Various substituted azaindoles depending on the nucleophile used.
Oxidation Products: Sulfone derivatives with altered electronic properties.
Scientific Research Applications
2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antiviral and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrolo[2,3-b]pyridine Derivatives
Key Observations
Bromine at C3 (3-Bromo-2-methyl analog) may reduce steric accessibility for target binding compared to iodine at C2 .
Methoxy at C5 (3-Iodo-5-methoxy analog) introduces polarizability, contrasting with the hydrophobic methyl group in the target compound .
Sulfonyl Group Variations :
- The phenylsulfonyl group in the target compound provides moderate electronic withdrawal, while the tosyl group (4-methylbenzenesulfonyl) in the 3-Iodo-5-methoxy derivative enhances solubility via para-methyl substitution .
Biological Activity
2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₄H₁₁IN₂O₂S
- Molecular Weight : 398.22 g/mol
- CAS Number : 1228666-07-6
The biological activity of this compound primarily revolves around its role as a kinase inhibitor. Kinases are crucial in various cellular processes, including signal transduction and cell division. Inhibition of specific kinases can lead to therapeutic effects in various diseases, including cancer and viral infections.
Kinase Inhibition
Research has demonstrated that compounds with similar structures exhibit significant inhibitory effects on various kinases:
- CHK1 Inhibition : Compounds related to pyrrolo[2,3-b]pyridine have shown promise as CHK1 inhibitors, which play a role in DNA damage response. For instance, derivatives have been reported with IC50 values in the nanomolar range against CHK1 .
- Selectivity Profiles : Studies have indicated that these compounds can exhibit selective inhibition profiles, favoring certain kinases over others, which is beneficial for minimizing side effects during therapeutic applications .
Biological Activity and Therapeutic Applications
The compound's biological activity has been evaluated in several studies:
Antiviral Activity
In the context of antiviral research, pyrrolopyridines have been explored for their potential against viral infections such as dengue. The inhibition of specific kinases involved in viral replication pathways suggests that this compound could be a candidate for further development as an antiviral agent .
Anticancer Properties
The inhibition of kinases involved in cancer cell proliferation has led to interest in this compound for oncology applications. Its ability to modulate pathways critical for tumor growth presents a potential avenue for cancer therapy .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Q. Q1. What are the key synthetic pathways for preparing the pyrrolo[2,3-b]pyridine core structure, and how is the phenylsulfonyl group introduced?
The core pyrrolo[2,3-b]pyridine scaffold is typically synthesized via Sonogashira coupling or Suzuki-Miyaura cross-coupling reactions. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine can react with alkynes or boronic acids to introduce substituents at the 3- and 5-positions . The phenylsulfonyl group is introduced via N1-sulfonylation using sodium hydride (NaH) and benzenesulfonyl chloride in dichloromethane (DCM) under argon. This method yields 3-Iodo-5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with ~75% efficiency after purification .
Key Steps:
- N1-Alkylation/Sulfonylation: Use NaH as a base and sulfonyl chloride as the electrophile .
- Purification: Silica gel chromatography with gradients of DCM/ethyl acetate (e.g., 9:1) .
Advanced Synthesis: Optimizing Reaction Conditions
Q. Q2. How do reaction conditions (e.g., temperature, catalyst) influence the yield of sulfonylation reactions for N1-substituted derivatives?
Reaction efficiency depends on the base strength, solvent polarity, and temperature. For example, sulfonylation using NaH in DCM at 0°C to room temperature (rt) minimizes side reactions like hydrolysis. The addition of benzyltriethylammonium chloride as a phase-transfer catalyst improves reactivity by enhancing ion mobility . In contrast, THF-based systems with KOH and Bu4N+HSO4− achieve near-quantitative yields for N1-alkylation but require longer reaction times .
Data Comparison:
| Condition | Yield | Catalyst | Reference |
|---|---|---|---|
| NaH, DCM, 0°C → rt | 75% | Benzyltriethylammonium | |
| KOH, THF, Bu4N+HSO4− | 99% | None |
Structural Characterization Challenges
Q. Q3. What NMR spectral features distinguish the 1H-pyrrolo[2,3-b]pyridine core, and how do substituents affect chemical shifts?
The 1H-pyrrolo[2,3-b]pyridine core exhibits distinct aromatic proton signals between δ 8.0–8.4 ppm (e.g., H-2 and H-6). Electron-withdrawing groups (e.g., -I, -SO2Ph) deshield adjacent protons, shifting signals downfield. For example, the phenylsulfonyl group causes a ~0.3 ppm downfield shift for H-3 compared to non-sulfonylated analogs . Additionally, NH protons in non-sulfonylated derivatives appear as broad singlets near δ 12.4 ppm but are absent in N1-protected compounds .
Key Spectral Data:
- 3-Iodo-5-bromo-1-(phenylsulfonyl) derivative: δ 8.39 (d, J = 2.2 Hz, H-2), 8.32 (d, J = 2.1 Hz, H-6) .
- 5-Bromo-3-(phenylethynyl) analog: NH at δ 12.40 ppm (broad) .
Structure-Activity Relationships (SAR) for Kinase Inhibition
Q. Q4. How do substituents at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine scaffold influence FGFR inhibitory activity?
The 5-position is critical for hydrogen bonding with kinase hinge regions. Introducing trifluoromethyl (-CF3) or methoxyphenyl groups at this position enhances FGFR1 inhibition (IC50 = 7 nM for compound 4h) by interacting with Gly485 . At the 3-position, hydrophobic substituents (e.g., p-tolylethynyl) improve binding to hydrophobic pockets, while polar groups reduce potency. For example, 3-(p-tolylethynyl)-5-(3,4-dimethoxyphenyl) derivatives show 20% yield but 95% purity and moderate activity .
SAR Table:
| Substituent (Position) | FGFR1 IC50 (nM) | Key Interaction | Reference |
|---|---|---|---|
| -CF3 (5) | 7 | H-bond with Gly485 | |
| -OCH3 (5) | 25 | Moderate hydrophobicity | |
| -I (3) | 712 | Steric hindrance |
Addressing Data Contradictions in Reaction Yields
Q. Q5. Why do similar synthetic routes report variable yields (e.g., 36% vs. 75%), and how can researchers optimize these protocols?
Yield discrepancies arise from differences in purification methods, reagent quality, and reaction scalability. For instance, silica gel chromatography with heptane/ethyl acetate (8:2) achieves 51% yield for Sonogashira products , while THF-based alkylation with NaH/MeI yields 75% after crystallization . Optimization strategies include:
- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency .
- Solvent Selection: Polar aprotic solvents (e.g., dioxane) enhance Suzuki-Miyaura reactions .
Advanced Applications: In Vivo and Molecular Docking Studies
Q. Q6. What preclinical evidence supports the use of pyrrolo[2,3-b]pyridine derivatives as anticancer agents?
Compound 4h (FGFR1 IC50 = 7 nM) inhibits 4T1 breast cancer cell proliferation (IC50 = 0.8 μM) and induces apoptosis via caspase-3 activation. In vivo, it reduces tumor volume by 60% in xenograft models . Molecular docking reveals that the 1H-pyrrolo[2,3-b]pyridine core forms a hydrogen bond with Asp641 in FGFR1’s ATP-binding pocket, while the 3-methoxy group occupies a hydrophobic cleft .
Key Findings:
- In Vitro: 4h inhibits 4T1 cell migration and invasion at 1 μM .
- In Silico: Binding energy ΔG = -9.8 kcal/mol for FGFR1-4h complex .
Safety and Handling Considerations
Q. Q7. What safety protocols are recommended for handling sulfonylated pyrrolo[2,3-b]pyridines?
Key precautions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
